2-(3-Methoxybenzylthio)nicotinic acid
Description
2-(3-Methoxybenzylthio)nicotinic acid is a nicotinic acid derivative characterized by a thioether-linked 3-methoxybenzyl group at the 2-position of the pyridine ring. This structural motif is critical for its biological activity, particularly in modulating intracellular calcium (Ca²⁺) signaling pathways. The compound interacts with two-pore channels (TPCs), specifically TPC1 and TPC2, which are lysosomal Ca²⁺ release channels activated by nicotinic acid adenine dinucleotide phosphate (NAADP) . These channels regulate Ca²⁺-dependent processes such as cell proliferation, differentiation, and response to nutrient stimuli .
Properties
Molecular Formula |
C14H13NO3S |
|---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO3S/c1-18-11-5-2-4-10(8-11)9-19-13-12(14(16)17)6-3-7-15-13/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
YWAQFUUHIDYNCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table compares 2-(3-Methoxybenzylthio)nicotinic acid with structurally related compounds:
Key Observations :
Functional Comparisons
Target Specificity: TPC1 vs. TPC2
- This compound: Activates TPC1, which triggers localized Ca²⁺ release from lysosomes. TPC1-dependent Ca²⁺ signals are amplified via coupling with endoplasmic reticulum (ER) inositol 1,4,5-trisphosphate receptors (InsP3Rs), enabling global Ca²⁺ oscillations critical for cell proliferation .
- Tetrandrine: A bis-benzylisoquinoline alkaloid that inhibits both TPC1 and TPC2, blocking NAADP-mediated Ca²⁺ release. Unlike this compound, tetrandrine’s dual inhibition limits its utility in selectively modulating TPC1 .
- NED-19 : A selective TPC antagonist that abolishes lysosomal Ca²⁺ release, contrasting with the agonist activity of this compound .
Calcium Signaling Efficiency
- This compound : Induces oscillatory Ca²⁺ signals in ≈26% of cardiac mesenchymal stromal cells (C-MSCs), promoting proliferation via store-operated Ca²⁺ entry (SOCE) .
- 5-(2-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid : The hydroxyl group at C6 may enhance solubility but reduce lysosomal membrane penetration, limiting Ca²⁺ release compared to the thioether-containing analog .
Research Findings and Clinical Implications
Role in Disease Models
- Cardiac Repair : In C-MSCs, this compound enhances FBS-induced proliferation via NAADP/TPC1-dependent Ca²⁺ signaling, a mechanism absent in compounds lacking thioether linkages .
- Cancer : In metastatic colorectal cancer cells, analogs like this compound drive proliferation through SOCE, whereas tetrandrine suppresses tumor growth via TPC inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
